Obtustatin is synthesized through extraction from snake venom followed by purification techniques. The primary method utilized for purification is reverse-phase high-performance liquid chromatography, which allows for the effective separation of obtustatin from other components in the venom. The process yields approximately 12 mg of purified obtustatin per gram of crude venom .
The molecular structure of obtustatin has been elucidated through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and computational modeling.
Obtustatin exhibits specific interactions with integrins, particularly α1β1 integrin, through a mechanism involving competitive inhibition.
The mechanism by which obtustatin exerts its biological effects involves direct interaction with integrin receptors.
Obtustatin possesses several notable physical and chemical properties that contribute to its functionality.
Due to its potent inhibitory effects on integrins, obtustatin has potential applications in various scientific fields.
Obtustatin was first identified and purified in the early 2000s from the venom of the Levantine viper (Vipera lebetina obtusa), a subspecies native to regions of Eastern Europe and Western Asia. The purification process employed a two-step reverse-phase high-performance liquid chromatography (RP-HPLC) technique, leveraging the peptide’s hydrophobic properties and low molecular weight (~4.4 kDa). This method isolated obtustatin as a non-enzymatic, cysteine-rich peptide distinct from larger hemorrhagic metalloproteinases abundant in viper venoms [1] [3]. Structural analysis confirmed it as the shortest known disintegrin at the time of discovery, comprising only 41 amino acid residues. Unlike most disintegrins, which carry an RGD (Arg-Gly-Asp) motif, obtustatin features a KTS (Lys-Thr-Ser) sequence in its active loop, indicating a novel mechanism of integrin inhibition [3] [7].
Vipera lebetina obtusa belongs to the family Viperidae, subfamily Viperinae (true vipers). This subspecies is phylogenetically classified as follows:
Viperid venoms are rich in disintegrins derived from the proteolytic processing of P-II class snake venom metalloproteinases (SVMPs). Evolutionary studies indicate that SVMPs themselves originated from ancestral ADAM (A Disintegrin and Metalloproteinase) genes, which were recruited into snake venoms during the Paleogene period [6] [10]. V. lebetina venoms exhibit significant intraspecific variation, but V. l. obtusa is distinguished by its high yield of KTS-disintegrins like obtustatin and lebestatin [7].
Disintegrins were first described in 1987 with the isolation of trigramin, an RGD-containing peptide inhibiting platelet aggregation. For a decade, the RGD motif was considered essential for integrin binding. Obtustatin’s discovery in 2003 challenged this paradigm, revealing the KTS motif as a selective inhibitor of α1β1 integrin [3]. This finding expanded the functional classification of disintegrins into three groups:
Table 1: Classification of Snake Venom Disintegrins
Functional Class | Active Motif | Primary Integrin Targets | Representative Members |
---|---|---|---|
RGD-disintegrins | RGD/KGD/MGD | αIIbβ3, αvβ3, α5β1 | Trigramin, Echistatin |
MLD-disintegrins | MLD | α4β1, α9β1 | Lebein, VP12 |
KTS-disintegrins | KTS/RTS | α1β1 | Obtustatin, Viperistatin |
This discovery underscored the evolutionary diversification of disintegrins through accelerated Darwinian selection, resulting in lineage-specific functional motifs [6] [8].
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